1-Bromo-3-chloro-2-propanone: Comprehensive Technical Guide on Properties, Synthesis, and Applications
1-Bromo-3-chloro-2-propanone: Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter bifunctional molecules that serve as linchpins in advanced organic synthesis. 1-Bromo-3-chloro-2-propanone (CAS: 53535-68-5) is a prime example of such a molecule. Characterized as a highly reactive α,α′ -dihaloketone, it possesses two distinct halogens flanking a central electrophilic carbonyl group. This unique structural asymmetry allows for highly regioselective reactions, making it an indispensable precursor in the synthesis of cyclopropenone acetals (CPAs)—versatile building blocks used to construct complex cyclic frameworks and pharmaceutical intermediates.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, environmental degradation pathways, and a field-proven, self-validating protocol for utilizing 1-bromo-3-chloro-2-propanone in CPA synthesis.
Physicochemical Properties
Understanding the baseline physicochemical data of 1-bromo-3-chloro-2-propanone is critical for predicting its chromatographic behavior, solubility, and reactivity profile in anhydrous environments. The data below is consolidated from authoritative computational and experimental databases[1].
Table 1: Core Physical and Chemical Data
| Property | Value | Source / Reference |
| IUPAC Name | 1-bromo-3-chloropropan-2-one | [1] |
| CAS Registry Number | 53535-68-5 | [1] |
| Molecular Formula | C₃H₄BrClO | [1] |
| Molecular Weight | 171.42 g/mol | [1] |
| Exact Mass | 169.91341 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 1.4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Environmental Fate: Atmospheric Degradation
Beyond its role in controlled laboratory synthesis, 1-bromo-3-chloro-2-propanone is an established environmental degradation product. It is generated during the atmospheric breakdown of 1,2-dibromo-3-chloropropane (DBCP) , a legacy soil fumigant and nematocide[2].
When vapor-phase DBCP is released into the atmosphere, it undergoes oxidation by photochemically produced hydroxyl radicals (OH•). This cleavage process, occurring with an estimated half-life of 37 days, yields 1-bromo-3-chloro-2-propanone alongside other halogenated propanols[2].
Caption: Atmospheric degradation pathway of DBCP forming 1-bromo-3-chloro-2-propanone.
Reactivity Profile and Mechanistic Insights
The synthetic utility of 1-bromo-3-chloro-2-propanone stems from the differential leaving-group abilities of its halogens. Bromine, possessing a lower bond dissociation energy and larger atomic radius than chlorine, acts as a superior leaving group. This allows chemists to perform highly regioselective nucleophilic substitutions at the α -carbon bearing the bromine atom.
However, when treated with strong bases, α -haloketones are notoriously prone to the Favorskii rearrangement or destructive polymerization. To synthesize highly strained three-membered rings (like cyclopropenones), the electrophilic carbonyl carbon must first be masked[3].
Experimental Protocol: Synthesis of Cyclopropenone Acetals (CPAs)
The following workflow details the base-promoted cyclization of 1-bromo-3-chloro-2-propanone to form a cyclopropenone acetal (CPA), adapting the foundational procedures established by Butler and Nakamura[3].
Causality & Experimental Design
Cyclopropanones are inherently unstable due to immense ring strain (~86 kcal/mol) and rapidly react with trace moisture or nucleophiles to undergo ring-opening. Acetalization is therefore a mandatory first step; it masks the carbonyl, preventing Favorskii-type side reactions and stabilizing the final three-membered ring. The subsequent use of Sodium Amide (NaNH₂) in liquid ammonia at cryogenic temperatures (-50 °C) provides a powerful, non-nucleophilic basic environment that drives the double dehydrohalogenation while thermally protecting the fragile target molecule.
Caption: Workflow for the synthesis of Cyclopropenone Acetals (CPAs) via base-promoted cyclization.
Step-by-Step Methodology
Phase 1: Acetalization (Carbonyl Protection)
-
Reagent Preparation : Dissolve 1-bromo-3-chloro-2-propanone (1.0 equiv) in anhydrous methanol.
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid (pTSA) and trimethyl orthoformate (1.5 equiv). Causality: Trimethyl orthoformate acts as a chemical dehydrating agent, consuming the water generated during acetal formation to drive the equilibrium forward.
-
Reaction & Monitoring : Reflux the mixture under an inert argon atmosphere for 4-6 hours.
-
Self-Validation: Monitor the reaction via FT-IR. The reaction is complete when the strong C=O stretching frequency at ~1720 cm⁻¹ completely disappears.
-
-
Isolation : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-bromo-3-chloro-2,2-dimethoxypropane .
Phase 2: Base-Promoted Intramolecular Cyclization
-
Cryogenic Setup : Condense anhydrous ammonia (NH₃) in a three-neck round-bottom flask equipped with a dry ice/acetone cold finger condenser, maintaining the system at -50 °C.
-
Base Generation : Add a catalytic amount of ferric nitrate (Fe(NO₃)₃) followed by small pieces of sodium metal to generate sodium amide (NaNH₂, 3.0 equiv) in situ. The solution will transition from a deep solvated-electron blue to a dark gray suspension, indicating complete conversion to the amide base.
-
Cyclization : Dropwise add the 1-bromo-3-chloro-2,2-dimethoxypropane (from Phase 1) dissolved in anhydrous diethyl ether.
-
Causality: The slow addition at -50 °C is critical to dissipate the heat generated by the highly exothermic dehydrohalogenation, preventing thermal degradation of the forming strained ring.
-
-
Quenching & Extraction : Stir for 2 hours, then carefully quench the reaction by adding solid ammonium chloride (NH₄Cl) to neutralize the excess strong base. Allow the ammonia to slowly evaporate overnight under a fume hood. Extract the remaining residue with diethyl ether, filter through a pad of Celite, and distill under reduced pressure to isolate the pure cyclopropenone dimethyl acetal .
-
Self-Validation: Confirm the structural integrity of the highly strained product via ¹H-NMR (look for the characteristic singlet of the highly shielded cyclopropene protons) and GC-MS analysis.
-
Environment, Health, and Safety (EHS) Guidelines
As an α -haloketone, 1-bromo-3-chloro-2-propanone is a potent alkylating agent and severe lachrymator .
-
Toxicity : Exposure poses severe risks of skin, eye, and respiratory tract irritation. It must be handled exclusively within a Class II biological safety cabinet or a high-flow chemical fume hood.
-
PPE : Double-layer nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Storage : Store at 2–8 °C in a tightly sealed, light-resistant container. Keep strictly isolated from strong nucleophiles, bases, and reducing agents to prevent spontaneous, exothermic decomposition.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 148646, 1-bromo-3-chloro-2-propanone." PubChem,[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7280, 1,2-Dibromo-3-chloropropane." PubChem, [Link]
-
Isomura, M., et al. "Cyclopropenone Acetals Synthesis and Reactions." Chemical Reviews, American Chemical Society (ACS) Publications. [Link]
